molecular formula C12H14O2 B1444496 2,2-Dimethyl-3-phenoxycyclobutan-1-one CAS No. 1520143-87-6

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Cat. No. B1444496
CAS RN: 1520143-87-6
M. Wt: 190.24 g/mol
InChI Key: RYZGTHNBUVZXMV-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a chemical compound with the CAS Number: 1520143-87-6 . It has a molecular weight of 190.24 and is known to exist in a liquid physical form . The IUPAC name for this compound is 2,2-dimethyl-3-phenoxycyclobutanone .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” is 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a white crystalline solid that has a melting point of 80-82°C. The compound is soluble in most organic solvents and has a low solubility in water. It has a characteristic odor and is stable at room temperature.

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in a variety of natural products with diverse pharmaceutical activities. These include intricate structural frameworks and bioactivities such as antibacterial, antiviral, and immunosuppressant properties . The cyclobutane motif is prevalent in drugs like boceprevir and nalbuphine , showcasing its significance in medicinal chemistry.

Development of New Pharmaceutical Compounds

Cyclobutane motifs serve as crucial synthetic building blocks in the design of new pharmaceutical compounds. For instance, Xeljanz , a medication targeting JAK1/JAK3 receptors for rheumatoid arthritis treatment, incorporates a cyclobutane structure to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Enantioselective Synthesis Strategies

Enantioselective synthesis using [2+2]-cycloaddition strategies helps construct cyclobutane motifs from allenes and olefins. This approach is significant in creating compounds with specific chiral configurations, which is crucial for the pharmaceutical industry .

Pharmacological Activities of Phenoxy Acetamide Derivatives

Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, have been investigated for their pharmacological activities. These compounds are potential therapeutic candidates due to their diverse chemical structures and biological interactions .

Antioxidant Properties

Cyclobutane derivatives have shown good DPPH (2,2-diphenyl-1-picrylhydrazine) radical scavenging activity, indicating their potential as antioxidants. This property is essential for developing treatments against oxidative stress-related diseases .

Chemical Synthesis and Medicinal Chemistry

The cyclobutane subunit is essential in chemical synthesis and medicinal chemistry, providing a framework for the development of new drugs with tailored properties. It plays a pivotal role in the composition of pharmaceutical substances and their chemical synthesis .

Mechanism of Action

The mechanism of action of a chemical compound typically refers to the specific biochemical interaction through which it produces its effect . Unfortunately, specific information regarding the mechanism of action of “2,2-Dimethyl-3-phenoxycyclobutan-1-one” was not found in the search results.

Safety and Hazards

The safety information for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” includes several hazard statements: H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While specific future directions for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” were not found in the search results, one relevant paper discusses the use of similar compounds in the field of organic electronics . This suggests potential future applications for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” in this area.

properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZGTHNBUVZXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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